molecular formula C8H16 B1584997 2,5-Dimethyl-1-hexene CAS No. 6975-92-4

2,5-Dimethyl-1-hexene

Cat. No.: B1584997
CAS No.: 6975-92-4
M. Wt: 112.21 g/mol
InChI Key: ISZWTVCVSJVEOL-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16. It is a branched alkene with a double bond located at the first carbon atom. This compound is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-1-hexene can be synthesized through the dimerization of isobutene in the presence of hydrogen sulfide. The optimal reaction conditions include a temperature of 375°C and a pressure range of 1.0 to 3.0 atm .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dimerization of isobutene. This process is carried out in the presence of specific catalysts and under controlled temperature and pressure conditions to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas in the presence of palladium on carbon or platinum oxide.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: 2,5-Dimethylhexane.

    Substitution: Dihalogenated alkanes.

Scientific Research Applications

2,5-Dimethyl-1-hexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond, leading to the formation of oxygenated products through a concerted reaction mechanism . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    2,5-Dimethyl-2-hexene: Another branched alkene with a double bond at the second carbon atom.

    2,5-Dimethyl-3-hexene: A branched alkene with a double bond at the third carbon atom.

    2,5-Dimethyl-4-hexene: A branched alkene with a double bond at the fourth carbon atom.

Comparison: 2,5-Dimethyl-1-hexene is unique due to the position of its double bond at the first carbon atom, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, melting point, and reactivity with specific reagents .

Properties

IUPAC Name

2,5-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h8H,1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZWTVCVSJVEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220046
Record name 2,5-Dimethyl-1-hexene
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Molecular Weight

112.21 g/mol
Source PubChem
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CAS No.

6975-92-4
Record name 2,5-Dimethyl-1-hexene
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Record name 2,5-Dimethyl-1-hexene
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Record name 2,5-Dimethyl-1-hexene
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Record name 2,5-Dimethyl-1-hexene
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Record name 1-Hexene, 2,5-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is hydrogen sulfide (H2S) crucial for synthesizing 2,5-dimethylhexene from isobutene in this research?

A1: The research clearly states that isobutene dimerization, the process of combining two isobutene molecules, does not occur without the presence of hydrogen sulfide []. While the exact mechanism isn't fully detailed in this paper, H2S likely acts as a catalyst, facilitating the reaction pathway that leads to the formation of 2,5-dimethyl-1-hexene and its isomers. This highlights the importance of H2S as a critical component in this specific synthesis route.

Q2: How does the isobutene to hydrogen sulfide ratio (iso-C4/H2S) influence the yield of 2,5-dimethylhexene isomers?

A2: The study investigated different iso-C4/H2S ratios and found that a 2:1 ratio yielded the highest production of 2,5-dimethylhexene isomers []. This suggests that an optimal balance between the reactant (isobutene) and the catalyst (H2S) is essential for maximizing the desired product formation. Further research could delve into the underlying reaction mechanism to explain this optimal ratio.

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